molecular formula C29H38N4O12 B12760988 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate CAS No. 91098-74-7

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate

Cat. No.: B12760988
CAS No.: 91098-74-7
M. Wt: 634.6 g/mol
InChI Key: YYEAHOIUEQMAKB-UHFFFAOYSA-N
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Description

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with both a nitrophenethyl and a methoxyphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the nitrophenethyl and methoxyphenylamino groups. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the substituted piperazine with oxalic acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related compounds.

    Biology: It can be used in biochemical assays to investigate its effects on cellular processes.

    Industry: It may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate can be compared with other piperazine derivatives:

    1-(2-Methyl-2-(N-acetyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate: Similar structure but with an acetyl group instead of a propionyl group.

    1-(2-Methyl-2-(N-propionyl-p-hydroxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: The presence of both the methoxyphenylamino and nitrophenethyl groups in this compound makes it unique, potentially offering distinct biological activities and applications compared to its analogs.

Properties

CAS No.

91098-74-7

Molecular Formula

C29H38N4O12

Molecular Weight

634.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-[4-[2-(4-nitrophenyl)ethyl]piperazin-1-yl]propan-2-yl]propanamide;oxalic acid

InChI

InChI=1S/C25H34N4O4.2C2H2O4/c1-4-25(30)28(22-9-11-24(33-3)12-10-22)20(2)19-27-17-15-26(16-18-27)14-13-21-5-7-23(8-6-21)29(31)32;2*3-1(4)2(5)6/h5-12,20H,4,13-19H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

YYEAHOIUEQMAKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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